Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]-
Description
Its molecular formula is inferred as C₁₄H₁₀FNO₃S (based on structural analogs in and ), with a molecular weight of approximately 291.3 g/mol.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfanyl-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3S/c1-9(17)10-2-7-14(13(8-10)16(18)19)20-12-5-3-11(15)4-6-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKOIOJLRCUGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429316 | |
| Record name | Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89733-04-0 | |
| Record name | Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of a suitable aromatic compound, followed by the introduction of the fluorophenylthio group through a nucleophilic substitution reaction. The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Ethanone derivatives have shown promising anticancer properties. A study identified a derivative of this compound as highly active against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The compound exhibited cytotoxicity that was significantly higher than that of several known chemotherapeutics .
2. Antioxidant Properties
Research has demonstrated that derivatives of ethanone exhibit substantial antioxidant activity, surpassing that of ascorbic acid in certain tests. For instance, one derivative showed antioxidant activity approximately 1.4 times greater than ascorbic acid, indicating its potential use in formulations aimed at oxidative stress-related conditions .
Synthesis and Derivatives
The synthesis of ethanone derivatives often involves complex organic reactions, including:
- Suzuki-Miyaura Cross-Coupling : This method has been utilized to create novel compounds with enhanced biological activities.
- Claisen Condensation : Another method that contributes to the formation of various thiophene and nitrophenyl derivatives, which are crucial for their biological activities .
Material Science Applications
1. Photovoltaic Materials
Ethanone derivatives have been investigated for their potential use in organic photovoltaic devices due to their electronic properties. The incorporation of fluorinated phenyl groups enhances the electron-withdrawing characteristics, improving charge transport within the material .
2. Coatings and Polymers
The compound's unique structure allows it to be integrated into polymer matrices for coatings that require specific chemical resistance or thermal stability. Its application in coatings can enhance durability against environmental factors .
Data Tables
Case Studies
Case Study 1: Anticancer Research
A study conducted on a series of ethanone derivatives revealed that specific modifications to the structure led to increased potency against cancer cell lines. The derivative with the highest activity was identified through systematic screening and structure-activity relationship studies, highlighting the importance of molecular design in drug development .
Case Study 2: Antioxidant Efficacy
In a comparative study assessing antioxidant properties, several ethanone derivatives were tested using the DPPH radical scavenging method. Results indicated that modifications in the thiophenyl group significantly enhanced antioxidant capacity, suggesting potential applications in dietary supplements or therapeutic agents aimed at oxidative stress mitigation .
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity. The thioether linkage provides stability and can modulate the compound’s overall reactivity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related ethanone derivatives:
Key Differences and Implications
Electron-Withdrawing Groups: The 3-nitro group in the target compound enhances electrophilicity compared to analogs like 1-[4-[(4-fluorophenyl)thio]phenyl]-ethanone (), which lacks this group. This may influence reactivity in substitution reactions or binding to biological targets. In contrast, 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone () uses dual nitro groups for antimalarial activity, achieving a higher pIC₅₀ (8.21) than chloroquine.
Biological Activity :
- The imidazopyridine -containing analog () and imidazothiazole derivative () demonstrate how heterocyclic cores modify activity. The target compound’s phenyl ring system may limit bioavailability compared to these nitrogen-rich analogs.
Synthetic Utility: The synthesis of 1-(4-methyl-3-nitrophenyl)ethanone () involves straightforward Friedel-Crafts acylation, whereas the target compound likely requires multi-step protocols, such as nucleophilic aromatic substitution for introducing the thioether group (as in ).
Physicochemical Properties
- Lipophilicity : The 4-fluorophenylthio group increases hydrophobicity compared to analogs with simpler alkyl or aryl groups (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
- Thermal Stability: Nitro groups generally decrease thermal stability, making the target compound more sensitive to decomposition than non-nitro analogs like Ethanone, 1-[4-[(4-fluorophenyl)thio]phenyl]- .
Biological Activity
Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- has the molecular formula , with a molecular weight of approximately 291.3 g/mol. The compound features several functional groups that contribute to its biological activity:
- Fluorophenyl Group : Enhances binding affinity to biological targets.
- Nitrophenyl Group : Potentially participates in redox reactions.
- Thioether Linkage : Provides stability and modulates reactivity .
The biological activity of Ethanone, 1-[4-[(4-fluorophenyl)thio]-3-nitrophenyl]- is thought to involve its interaction with specific enzymes or receptors. The mechanisms can be summarized as follows:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : The nitrophenyl group may enhance cytotoxicity through mechanisms such as apoptosis induction or cell cycle arrest .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that Ethanone may exhibit similar effects. For instance, derivatives with similar structures have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the range of 0.25–2 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ethanone | TBD | S. aureus |
| 4a | 1–2 | S. aureus |
| 4b | 0.48 | S. epidermidis |
| 29b | <0.25 | MRSA |
Anticancer Activity
The anticancer potential of Ethanone has been inferred from studies on structurally related compounds. For example, derivatives have shown IC50 values indicating significant cytotoxicity against various cancer cell lines:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Ethanone | TBD | MDA-MB-231 (triple-negative breast cancer) |
| 9 | 1.61 ± 1.92 | Bcl-2 Jurkat |
| 10 | 1.98 ± 1.22 | A-431 |
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of Ethanone:
- Antimicrobial Research : A study investigated various oxadiazole derivatives for their antibacterial properties, revealing that structural modifications significantly influenced activity levels against Gram-positive bacteria .
- Anticancer Studies : Research on thiazole derivatives has shown promising results in inhibiting cancer cell proliferation, suggesting that modifications in the aromatic rings can enhance efficacy against specific cancer types .
- Structure-Activity Relationship (SAR) : The position and type of substituents on the phenyl rings have been found to affect both antimicrobial and anticancer activities significantly, indicating that careful design can optimize therapeutic effects .
Q & A
Basic Research Question
- NMR :
- H NMR: Aromatic protons adjacent to the nitro group appear deshielded (δ 8.1–8.5 ppm).
- F NMR**: Distinct singlet near δ -110 ppm for the para-fluorophenyl group .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 320.04 (calculated for CHFNOS).
Advanced Application : X-ray crystallography (using SHELXL ) resolves nitro-thioether torsional angles, critical for conformational analysis.
How stable is this compound under ambient storage conditions?
Basic Research Question
The nitro group increases susceptibility to photodegradation. Stability studies suggest:
- Storage : Dark, inert atmosphere (argon) at -20°C.
- Decomposition Pathways : Nitro reduction to amine under catalytic hydrogenation conditions (e.g., Pd/C, H) .
Advanced Data : Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days by HPLC (C18 column, acetonitrile/water gradient) .
What computational methods predict the compound’s solubility and crystallinity?
Advanced Research Question
- Solubility : COSMO-RS simulations in DMSO or THF align with experimental logP (predicted ~2.8) .
- Crystallinity : Crystal packing predictions (MERCURY software) highlight π-π stacking between nitro-aromatic rings, validated by PXRD .
How does the 4-fluorophenylthio moiety affect biological activity?
Advanced Research Question
The thioether linkage enhances membrane permeability (LogD ~3.1) compared to oxygen analogs. In vitro assays (e.g., cytochrome P450 inhibition) show moderate IC values (~50 μM), suggesting metabolic stability . Toxicity screening (e.g., Ames test) is recommended due to structural analogs exhibiting mutagenicity at high doses .
What contradictions exist in reported synthetic yields?
Advanced Research Question
Yields for analogous aryl thioethers vary (30–70%) due to:
- Competitive disulfide formation : Mitigated by using excess aryl halide.
- Solvent polarity : DMSO improves reaction homogeneity but complicates product isolation. Comparative studies in DMF vs. THF show 15% yield improvement in DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
